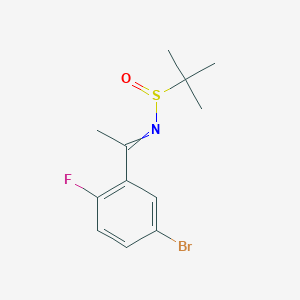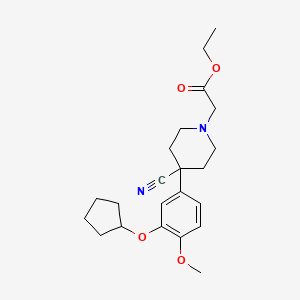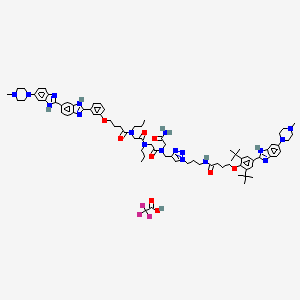
Targaprimir-96 (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Targaprimir-96 (TFA) is a potent inhibitor of microRNA-96 (miR-96) processing. It selectively modulates the production of miR-96 in cancer cells and triggers apoptosis. Targaprimir-96 (TFA) binds to primary miR-96 (pri-miR-96) with low nanomolar affinity, making it highly effective in targeting specific RNA structures within cancer cells .
准备方法
The synthesis of Targaprimir-96 (TFA) involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically includes:
Preparation of Intermediates: The synthesis begins with the preparation of key intermediates through a series of chemical reactions, including protection and deprotection steps.
Coupling Reactions: The intermediates are then coupled using specific reagents and catalysts to form the final compound.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial production methods for Targaprimir-96 (TFA) involve scaling up the synthetic route while maintaining stringent quality control measures to ensure consistency and purity of the final product.
化学反应分析
Targaprimir-96 (TFA) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Targaprimir-96 (TFA) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study RNA-target interactions and to develop new RNA-targeted therapeutics.
Biology: The compound is used to investigate the role of miR-96 in cellular processes and to understand its involvement in cancer progression.
Medicine: Targaprimir-96 (TFA) is being explored as a potential therapeutic agent for the treatment of cancers that overexpress miR-96, such as triple-negative breast cancer.
Industry: The compound is used in the development of new diagnostic tools and therapeutic strategies targeting RNA molecules .
作用机制
Targaprimir-96 (TFA) exerts its effects by binding to primary miR-96 (pri-miR-96) at a key processing site. This binding blocks the generation of mature miR-96, leading to the upregulation of the transcription factor FOXO1 and the induction of apoptosis in cancer cells. The compound’s high affinity for pri-miR-96 allows it to selectively target cancer cells while sparing healthy cells .
相似化合物的比较
Targaprimir-96 (TFA) is unique in its ability to selectively inhibit the processing of miR-96. Similar compounds include:
Targaprimir-96: The non-TFA version of the compound, which also inhibits miR-96 processing but may have different pharmacokinetic properties.
Other miR-96 Inhibitors: Compounds that target miR-96 but may have different binding affinities and selectivities.
The uniqueness of Targaprimir-96 (TFA) lies in its high affinity and selectivity for pri-miR-96, making it a valuable tool for studying RNA-target interactions and developing RNA-targeted therapeutics .
属性
分子式 |
C79H103F3N18O9 |
|---|---|
分子量 |
1505.8 g/mol |
IUPAC 名称 |
N-[3-[4-[[(2-amino-2-oxoethyl)-[2-[[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoyl-propylamino]acetyl]-propylamino]acetyl]amino]methyl]triazol-1-yl]propyl]-4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C77H102N18O7.C2HF3O2/c1-11-28-92(69(98)20-15-39-101-58-18-13-17-52(41-58)73-80-61-24-21-53(44-64(61)83-73)74-81-62-25-22-56(45-65(62)84-74)90-35-31-88(9)32-36-90)50-70(99)93(29-12-2)51-71(100)94(49-67(78)96)47-55-48-95(87-86-55)30-16-27-79-68(97)19-14-40-102-72-59(76(3,4)5)42-54(43-60(72)77(6,7)8)75-82-63-26-23-57(46-66(63)85-75)91-37-33-89(10)34-38-91;3-2(4,5)1(6)7/h13,17-18,21-26,41-46,48H,11-12,14-16,19-20,27-40,47,49-51H2,1-10H3,(H2,78,96)(H,79,97)(H,80,83)(H,81,84)(H,82,85);(H,6,7) |
InChI 键 |
NRCLKQFUKSEPBF-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CC(=O)N(CCC)CC(=O)N(CC1=CN(N=N1)CCCNC(=O)CCCOC2=C(C=C(C=C2C(C)(C)C)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C)C(C)(C)C)CC(=O)N)C(=O)CCCOC6=CC=CC(=C6)C7=NC8=C(N7)C=C(C=C8)C9=NC1=C(N9)C=C(C=C1)N1CCN(CC1)C.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



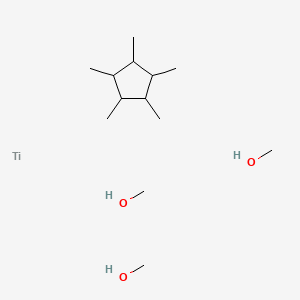
![Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B12432721.png)
![[(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid](/img/structure/B12432730.png)

![(E)-N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B12432748.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12432749.png)

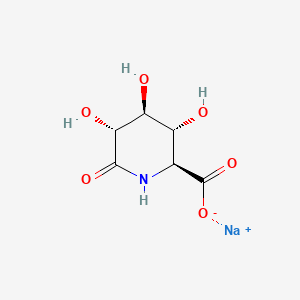
![Amino[2-(2-sulfanylacetamido)acetamido]acetic acid](/img/structure/B12432776.png)
![2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide](/img/structure/B12432778.png)
